Cas no 756797-55-4 (3-(dimethylamino)-1-ethyl-1,2-dihydroquinoxalin-2-one)

756797-55-4 structure
Productnaam:3-(dimethylamino)-1-ethyl-1,2-dihydroquinoxalin-2-one
CAS-nummer:756797-55-4
MF:C12H15N3O
MW:217.267002344131
MDL:MFCD00950931
CID:549172
PubChem ID:15818793
3-(dimethylamino)-1-ethyl-1,2-dihydroquinoxalin-2-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 2(1H)-Quinoxalinone,3-(dimethylamino)-1-ethyl-
- 2(1H)-Quinoxalinone,3-(dimethylamino)-1-ethyl-(9CI)
- 3-(dimethylamino)-1-ethyl-1,2-dihydroquinoxalin-2-one
- Z2044793244
- 3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one
- AKOS027414605
- 756797-55-4
-
- MDL: MFCD00950931
- Inchi: InChI=1S/C12H15N3O/c1-4-15-10-8-6-5-7-9(10)13-11(12(15)16)14(2)3/h5-8H,4H2,1-3H3
- InChI-sleutel: YPLZBCFZIJJPNG-UHFFFAOYSA-N
- LACHT: CCN1C2=CC=CC=C2N=C(C1=O)N(C)C
Berekende eigenschappen
- Exacte massa: 217.121512110g/mol
- Monoisotopische massa: 217.121512110g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 311
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.3
- Topologisch pooloppervlak: 35.9Ų
3-(dimethylamino)-1-ethyl-1,2-dihydroquinoxalin-2-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-254315-1.0g |
3-(dimethylamino)-1-ethyl-1,2-dihydroquinoxalin-2-one |
756797-55-4 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-254315-1g |
3-(dimethylamino)-1-ethyl-1,2-dihydroquinoxalin-2-one |
756797-55-4 | 1g |
$0.0 | 2023-09-14 |
3-(dimethylamino)-1-ethyl-1,2-dihydroquinoxalin-2-one Gerelateerde literatuur
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
756797-55-4 (3-(dimethylamino)-1-ethyl-1,2-dihydroquinoxalin-2-one) Gerelateerde producten
- 2198574-54-6(N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide)
- 373371-10-9(5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-2-(1-piperidinyl)-4(5H)-thiazolone)
- 895019-65-5((2Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-yl)methylprop-2-enamide)
- 1105200-57-4(2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide)
- 78712-43-3(Ozagrel HCl)
- 142600-62-2(NICKEL 2-METHOXYETHOXIDE)
- 1361904-60-0(Ethyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylate)
- 4550-93-0(Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate)
- 850568-41-1(4-Acetamidomethylphenylboronic Acid)
- 1805322-91-1(3-Amino-2,6-dichloro-4-(difluoromethyl)pyridine)
Aanbevolen leveranciers
pengshengyue
Goudlid
CN Leverancier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie

Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk
